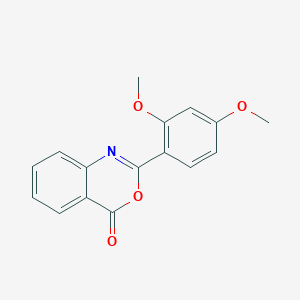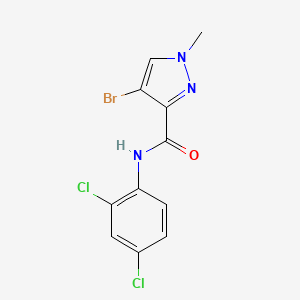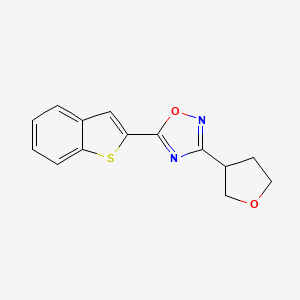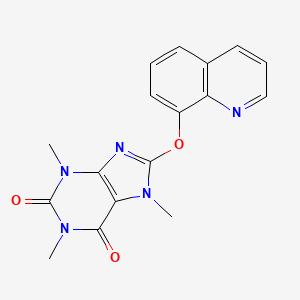
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs). Sunitinib works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
Mécanisme D'action
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These receptors are involved in tumor growth, angiogenesis, and metastasis. By inhibiting their activity, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide blocks the signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels. It also inhibits tumor cell proliferation and survival by blocking the activity of PDGFR and KIT, which are involved in tumor growth and survival. 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to induce tumor cell apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide also has some limitations for lab experiments. It is a potent inhibitor of several receptor tyrosine kinases, which can make it difficult to interpret the results of experiments that involve these receptors. It can also have off-target effects that can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide. One direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, future studies could focus on developing new and more potent tyrosine kinase inhibitors based on the structure of 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
Méthodes De Synthèse
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide is synthesized by a multistep process that involves the reaction of 4-chloro-N-(2-pyridinyl)-2-butynamide with isobutylamine to form 4-isobutoxy-N-(2-pyridinyl)-2-butynamide. This intermediate is then reacted with 4-methyl-2-aminopyridine to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)-2-butynamide. Finally, this compound is reacted with benzoyl chloride to form 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide.
Applications De Recherche Scientifique
4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. In preclinical studies, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit tumor growth and angiogenesis, and to induce tumor cell apoptosis. In clinical trials, 4-isobutoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve progression-free survival and overall survival in patients with advanced renal cell carcinoma and gastrointestinal stromal tumor.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-15-6-4-14(5-7-15)17(20)19-16-10-13(3)8-9-18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSAQVSMAUFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-(4-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)





![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)